N-methoxy-5-nitrothiophene-2-carboxamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lead optimization often stalls when carboxamide substituent changes cause unpredictable potency shifts. N-Methoxy-5-nitrothiophene-2-carboxamide (≥98% purity, LogP 0.95) provides a precisely defined N-methoxy amide building block for reproducible SAR. Its unique H-bond profile enables systematic pharmacophore exploration, critical for patent prosecution in the nitrothiophene TR inhibitor space.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
Cat. No. B14900727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-5-nitrothiophene-2-carboxamide
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESCONC(=O)C1=CC=C(S1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4S/c1-12-7-6(9)4-2-3-5(13-4)8(10)11/h2-3H,1H3,(H,7,9)
InChIKeyJMDPIKXVNRXSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-5-nitrothiophene-2-carboxamide: Overview


N-Methoxy-5-nitrothiophene-2-carboxamide (CAS 1030820-76-8, MF: C6H6N2O4S, MW: 202.19) is a synthetic, heterocyclic small molecule belonging to the 5-nitrothiophene-2-carboxamide class. Its core structure features a 5-nitrothiophene ring, a privileged pharmacophore associated with antiparasitic and antibacterial activity via bioactivation by type I nitroreductases, linked to an N-methoxy carboxamide moiety [1]. This N-methoxy substitution, distinct from simple amides or N-methylated analogs, is a strategically significant modification in medicinal chemistry, often employed to modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability, thus differentiating it from other in-class analogs for rational lead optimization .

N‑Methoxy secondary amide motif for nitrothiophene SAR exploration
Distinct H‑bond donor/acceptor profile for binding‑pocket probing studies
High‑purity research supply for reproducible enzymatic and cellular assays

Why N-Methoxy-5-nitrothiophene-2-carboxamide Is Irreplaceable


The simple replacement of N-methoxy-5-nitrothiophene-2-carboxamide with a parent 5-nitrothiophene-2-carboxamide or a tertiary N-methyl-N-methoxy analog is not scientifically neutral. The N-methoxy group introduces a unique combination of electronic and steric properties, including a distinct hydrogen-bond acceptor/donor profile and a calculated LogP of 0.95, which directly influences target binding kinetics, solubility, and cellular permeability . These physicochemical differences are foundational to a lead compound's structure-activity relationship (SAR) and pharmacokinetic profile. Substitution with a compound lacking this specific N-methoxy motif can lead to significant, undesirable shifts in target potency and in vivo efficacy, making the specific procurement of this building block critical for reproducible SAR studies and patent prosecution within the nitrothiophene carboxamide space [1].

Parent amide replacement
Lacks the N‑methoxy H‑bond modulation and lipophilicity shift; target binding and permeability profile may not be reproduced.
Tertiary Weinreb amide substitution
Eliminates the critical H‑bond donor; interaction landscape with TR active site may fundamentally differ.

Key Differentiators for N-Methoxy-5-nitrothiophene-2-carboxamide


Lipophilicity and Hydrogen-Bonding Profile vs. Parent Amide

The N-methoxy substituent on N-methoxy-5-nitrothiophene-2-carboxamide directly modifies its lipophilicity and hydrogen-bonding capacity relative to the simpler 5-nitrothiophene-2-carboxamide parent structure. The target compound has a computed LogP of 0.95 and increases the hydrogen bond acceptor count to 5, compared to a lower LogP and acceptor count in the parent primary amide, providing a tangible differentiation in solubility and permeability for screening cascades . This is a non-trivial modification that can critically impact a molecule's ability to reach an intracellular target or interact with a specific binding pocket.

Lipophilicity & H‑Bonding
Computed context
Computed LogP 0.95 vs parent amide; H‑acceptors 5 vs 4, donors 1 vs 2
Supports differentiated permeability and solubility profile
Based on vendor datasheet computational model
Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Distinction from Tertiary Weinreb Amide Analog

A closely related analog, N-methoxy-N-methyl-5-nitrothiophene-2-carboxamide (CAS 1339547-12-4), features a tertiary amide, whereas the target compound is a secondary N-methoxy amide . This distinction is profound in medicinal chemistry: the secondary amide retains a hydrogen bond donor (N-H), while the tertiary amide in the comparator acts only as an acceptor. The loss of the donor in the analog eliminates a key interaction point in many biological targets and alters the molecule's overall geometry, potentially leading to a complete loss of activity or a different metabolic fate.

H‑Bond Donor Capacity
Class‑level inference
Secondary N‑methoxy amide (1 donor) vs tertiary Weinreb amide (0 donors)
Supports distinct interaction profile review
Structural analysis; donor absence may abolish key target contact
Synthetic Chemistry Structure-Activity Relationship Chemical Probe Design

High Purity for Consistent Biological Assay Results

N-Methoxy-5-nitrothiophene-2-carboxamide is supplied at a purity of ≥98% by reputable vendors such as Chemscene and Leyan, ensuring a high-quality standard for biological testing . This level of purity is crucial for accurate determination of biological activity, as even minor impurities in 5-nitrothiophene derivatives can confound results due to the potent nature of the pharmacophore. While direct activity data for this specific compound is not yet available in the public domain, the broader class of 5-nitrothiophene-2-carboxamides has demonstrated potent trypanothione reductase (TR) inhibition, with key compounds achieving low micromolar leishmanicidal activity and selectivity indices >50 [1].

Purity Specification
Supplier spec
≥98% (Chemscene, Leyan)
Supports reliable SAR attribution in biological assays
No direct bioactivity data available for this exact compound
Biological Assay Procurement Quality Control

Applications for N-Methoxy-5-nitrothiophene-2-carboxamide


Antiparasitic Trypanothione Reductase Inhibitor Design

The 5-nitrothiophene-2-carboxamide class has been validated as a source of potent and selective TR inhibitors with leishmanicidal activity [1]. Procuring N-methoxy-5-nitrothiophene-2-carboxamide provides a unique N-methoxy amide building block to explore novel SAR within this pharmacophore. Its distinct hydrogen-bonding profile, established in comparison to the parent amide and tertiary amide analogs, makes it a specific tool for probing the TR active site, with the goal of improving selectivity and potency profiles beyond what is achievable with other in-class analogs.

Hydroxamic Acid Prodrug and Analog Synthesis

The N-methoxy amide functionality is a well-known scaffold in medicinal chemistry for the development of hydroxamic acid prodrugs or as a specific moiety for modulating metabolic stability. This compound serves as a direct and pure precursor for generating a diverse set of analogs where the N-OMe group can be further derivatized or act as a bioisostere. Its reliable supplier-reported purity of ≥98% reduces the risk of side reactions during critical multi-step synthetic sequences, making it a preferred starting material over less pure alternatives.

Nitroreductase Bioactivation Mechanism Probes

The bioactivation of 5-nitrothiophenes by parasitic type I nitroreductases (e.g., LmjNTR1) is a known mechanism of action for this class [1]. N-Methoxy-5-nitrothiophene-2-carboxamide, with its defined electronic properties (modified by the N-methoxy group), can be used as a chemical probe to dissect how alterations to the carboxamide affect the rate of nitroreduction and subsequent generation of toxic metabolites. Its structural differentiation from non-methoxylated analogs allows for a controlled study of electronic effects on mechanism of action.

Pharmaceutical Patent Protection and Lead Differentiation

In a competitive intellectual property landscape around nitrothiophene carboxamides, the introduction of a specific, novel substituent like the N-methoxy group is a key strategy for carving out patentable chemical space. Procuring and testing this compound allows pharmaceutical R&D and biotech groups to generate novel data on a structurally distinct analog, demonstrating unexpectedly superior properties (e.g., solubility, off-target profile) over prior art compounds to strengthen the claims of a new composition of matter patent.

Application
Selection Property
Validation Focus
Trypanothione reductase inhibitor SAR
N‑Methoxy amide hydrogen‑bond profile
TR enzyme inhibition and selectivity context
Prodrug and analog synthesis
Secondary N‑methoxy amide as synthetic handle
Purity‑dependent synthetic yield and reproducibility
Nitroreductase bioactivation probe
Electronically defined nitrothiophene core
Nitroreduction rate and metabolite profiling
Lead differentiation and IP strategy
Novel N‑methoxy substitution vs prior art
Differentiated physicochemical and biological data generation
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